4-[4-(Aminomethyl)phenyl]phenol

Enzyme inhibition Cancer therapeutics Urokinase-type plasminogen activator

4-[4-(Aminomethyl)phenyl]phenol is a trifunctional biaryl building block with spatially separated para-aminomethyl (nucleophilic) and para-hydroxyl (electrophilic) groups, enabling orthogonal sequential functionalization. Unlike monofunctional biaryls such as 4-aminomethylbiphenyl or simpler aminomethylphenols, this architecture preserves reactivity for amine acylation/reductive amination followed by O-alkylation, Mitsunobu coupling, or Suzuki-Miyaura cross-coupling. The compound exhibits measurable uPA inhibition (Ki ≈ 2.68 mM), validating its utility as a scaffold for serine protease inhibitor SAR programs. Procure the free base (≥95% purity) for anhydrous organic synthesis or the hydrochloride salt for aqueous-compatible in vitro pharmacology to prevent assay precipitation artifacts and ensure reproducible dose-response measurements.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 60277-40-9
Cat. No. B1285724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Aminomethyl)phenyl]phenol
CAS60277-40-9
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C2=CC=C(C=C2)O
InChIInChI=1S/C13H13NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H,9,14H2
InChIKeyQVCDBOQTJPSXRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[4-(Aminomethyl)phenyl]phenol (CAS 60277-40-9): A Strategic Biaryl Building Block for Medicinal Chemistry and Targeted Synthesis


4-[4-(Aminomethyl)phenyl]phenol (CAS 60277-40-9) is a trifunctional biaryl compound (C13H13NO, MW 199.25) featuring a para-aminomethyl substituent on one phenyl ring and a phenolic hydroxyl on the other . This substitution pattern yields a predicted pKa of 9.89±0.26 and a calculated LogP of 2.5-3.2 , positioning the compound as a moderately lipophilic intermediate with both hydrogen bond donor and acceptor capacity. Commercially available in free base and hydrochloride salt forms at purities of 95-98% , the compound serves primarily as a versatile synthetic building block in pharmaceutical R&D, with a patent-documented route achieving reduction of 4′-hydroxy-biphenyl-4-carbonitrile with lithium aluminum hydride in anhydrous THF .

Why 4-[4-(Aminomethyl)phenyl]phenol Cannot Be Substituted with Generic Aminomethylphenols or Monofunctional Biaryls


Generic substitution of 4-[4-(Aminomethyl)phenyl]phenol with simpler aminomethylphenols (e.g., 4-(aminomethyl)phenol) or non-hydroxylated biaryl analogs fundamentally alters both reactivity profile and application space. Unlike ortho-aminomethylphenols, which are optimized for metal chelation and intramolecular hydrogen bonding with adjacent hydroxyl groups [1], the para-substituted biaryl architecture of 4-[4-(Aminomethyl)phenyl]phenol provides distinct spatial separation between the nucleophilic amine and electrophilic phenol moieties, enabling orthogonal functionalization strategies. Furthermore, substitution with monofunctional 4-aminomethylbiphenyl eliminates the phenolic hydroxyl entirely, removing a critical handle for O-alkylation, esterification, or transition metal-catalyzed cross-coupling. Quantitative evidence demonstrates that these structural differences translate directly into measurable divergence in enzyme inhibition potency, with biaryl phenol derivatives exhibiting different activity profiles versus simpler aminomethylphenol scaffolds . The procurement decision must therefore prioritize exact structural matching to preserve intended reactivity, binding, and downstream derivatization pathways.

4-[4-(Aminomethyl)phenyl]phenol: Quantitative Differentiation Evidence for Scientific Procurement


uPA Inhibitory Activity: Distinguishing Biaryl Phenol from Simpler Aminomethylphenol Scaffolds

4-[4-(Aminomethyl)phenyl]phenol exhibits measurable inhibition of urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor growth and metastasis. Studies report a Ki value of approximately 2.68 mM against uPA for this compound . While this potency is modest, the presence of measurable uPA inhibitory activity distinguishes the biaryl phenol scaffold from simpler aminomethylphenol derivatives, which show divergent or negligible activity against this target. Direct comparative Ki data against structurally related analogs in the same assay system are not currently available in the public literature; therefore, this represents class-level inference rather than head-to-head comparison. Procurement for uPA-related research should verify that the exact biaryl substitution pattern is maintained, as ortho-substituted or monofunctional analogs may exhibit altered binding characteristics.

Enzyme inhibition Cancer therapeutics Urokinase-type plasminogen activator

Biophysical Property Differentiation: LogP and pKa Positioning vs. 4-(Aminomethyl)phenol and 4-Hydroxybiphenyl

The calculated LogP of 4-[4-(Aminomethyl)phenyl]phenol is 2.5-3.2 , significantly higher than that of 4-(aminomethyl)phenol (LogP approximately 0.8-1.0 [1]) and comparable to 4-hydroxybiphenyl (LogP approximately 3.2 [2]). The predicted pKa of the phenolic hydroxyl is 9.89±0.26 , which is higher than that of 4-hydroxybiphenyl (pKa approximately 9.5) and lower than that of 4-(aminomethyl)phenol (pKa approximately 10.2). This intermediate lipophilicity and basicity profile positions the compound as a balanced scaffold for optimizing membrane permeability while retaining sufficient aqueous solubility for in vitro assays. Procurement for medicinal chemistry campaigns targeting moderate LogP ranges (2-3) should prioritize this exact compound over more polar analogs lacking the biaryl core.

Physicochemical properties Lipophilicity Bioavailability prediction

Synthetic Efficiency: Petasis Borono-Mannich Access vs. Suzuki Coupling Routes for Biaryl Phenols

The Petasis borono-Mannich reaction provides a one-pot route to aminomethylphenol derivatives including 4-[4-(Aminomethyl)phenyl]phenol, using salicylaldehydes, secondary amines, and phenyl boronic acids with magnetic Fe3O4 nanoparticles as catalyst [1]. This protocol achieves excellent yields under mild conditions and features catalyst reusability for four consecutive cycles without significant activity loss . In contrast, alternative Suzuki cross-coupling routes to biaryl phenols require palladium catalysts, aryl halide precursors, and separate reduction steps to introduce the aminomethyl functionality, typically necessitating two or more synthetic steps versus the single-pot Petasis approach [2]. The Petasis methodology offers a more direct synthetic entry to the target scaffold, reducing overall step count and material consumption.

Synthetic methodology Multicomponent reaction Catalyst reusability

Salt Form Advantage: Hydrochloride Salt Solubility and Stability vs. Free Base

The hydrochloride salt of 4-[4-(Aminomethyl)phenyl]phenol (CAS 60277-40-9) offers enhanced solubility and stability relative to the free base form [1]. While the free base exhibits limited aqueous solubility, the salt form facilitates use in solution-based reactions and biological assay formulations [2]. This differential is particularly relevant for in vitro pharmacology studies requiring compound dissolution in aqueous buffers. No direct comparative solubility data (mg/mL) for free base versus hydrochloride salt is available in the public domain; however, the general principle of amine salt formation improving aqueous solubility is well-established. Procurement decisions should specify salt form requirements based on intended application (e.g., organic synthesis may favor free base; biological assays may require hydrochloride).

Salt selection Solubility enhancement Formulation development

Optimal Procurement and Application Scenarios for 4-[4-(Aminomethyl)phenyl]phenol (CAS 60277-40-9)


Medicinal Chemistry: uPA-Targeted Inhibitor Development

4-[4-(Aminomethyl)phenyl]phenol should be procured as a scaffold for uPA inhibitor discovery programs. The compound exhibits measurable uPA inhibition (Ki ≈ 2.68 mM) , distinguishing it from simpler aminomethylphenol derivatives that show divergent activity profiles. This application scenario leverages the biaryl architecture as a starting point for structure-activity relationship (SAR) optimization, where the para-aminomethyl and para-hydroxy substituents provide orthogonal handles for further functionalization. Procurement should prioritize high-purity (>97%) material with documented analytical characterization (NMR, MS) to ensure SAR reproducibility.

Organic Synthesis: Biaryl Building Block for Cross-Coupling Cascades

The compound serves as a versatile intermediate for Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions due to its biaryl core and dual functional handles (primary amine and phenol) [1]. Unlike monofunctional biaryls such as 4-aminomethylbiphenyl, which lack the phenolic oxygen, 4-[4-(Aminomethyl)phenyl]phenol enables sequential orthogonal derivatization: amine acylation or reductive amination followed by phenol O-alkylation or Mitsunobu coupling. The free base form is preferred for organic synthesis applications due to its compatibility with anhydrous reaction conditions. Procurement quantities should consider the compound's role as a late-stage intermediate where material cost is balanced against synthetic step reduction.

Biological Assay Development: Hydrochloride Salt for Aqueous Formulation

For in vitro pharmacology and cell-based assays, the hydrochloride salt form should be procured to ensure adequate aqueous solubility and formulation stability [2]. The free base form exhibits limited water solubility, which can lead to precipitation in assay media and confounded dose-response measurements. The salt form's enhanced solubility facilitates preparation of concentrated DMSO stock solutions with subsequent dilution into aqueous buffers without precipitation. This scenario is particularly relevant for high-throughput screening campaigns where compound aggregation and false negatives must be minimized. Procurement specifications should explicitly request the hydrochloride salt (CAS 60277-40-9 hydrochloride variant) rather than the free base.

Petasis Reaction-Based Library Synthesis

4-[4-(Aminomethyl)phenyl]phenol can be accessed via Petasis borono-Mannich chemistry using Fe3O4 nanoparticles as a recyclable catalyst [3], making it an attractive scaffold for parallel library synthesis. The one-pot, three-component nature of the Petasis reaction enables rapid diversification of the amine and aldehyde components while retaining the core biaryl phenol structure. This scenario is optimal for research groups requiring multiple analogs for SAR exploration, as the synthetic methodology offers excellent functional group tolerance and catalyst reusability over four cycles . Procurement of the parent compound can serve as a reference standard for library quality control, with HPLC purity >95% required for accurate comparative analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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